molecular formula C13H8ClN3O3 B12481653 5-[(5-chloro-2-hydroxyphenyl)carbonyl]-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

5-[(5-chloro-2-hydroxyphenyl)carbonyl]-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

Cat. No.: B12481653
M. Wt: 289.67 g/mol
InChI Key: WTHJQBRXHSAWKE-UHFFFAOYSA-N
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Description

5-[(5-chloro-2-hydroxyphenyl)carbonyl]-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound that belongs to the pyrazolopyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(5-chloro-2-hydroxyphenyl)carbonyl]-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one typically involves the condensation of 5-chloro-2-hydroxybenzaldehyde with 3-amino-1H-pyrazole under acidic conditions. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid in a solvent like ethanol. The resulting intermediate undergoes cyclization to form the desired pyrazolopyridine structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-[(5-chloro-2-hydroxyphenyl)carbonyl]-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[(5-chloro-2-hydroxyphenyl)carbonyl]-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one involves its interaction with specific molecular targets. For instance, it can inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(5-chloro-2-hydroxyphenyl)carbonyl]-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is unique due to the presence of the 5-chloro-2-hydroxyphenyl group, which imparts specific chemical and biological properties. This structural feature enhances its potential as a therapeutic agent and a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C13H8ClN3O3

Molecular Weight

289.67 g/mol

IUPAC Name

5-(5-chloro-2-hydroxybenzoyl)-1,2-dihydropyrazolo[3,4-b]pyridin-3-one

InChI

InChI=1S/C13H8ClN3O3/c14-7-1-2-10(18)8(4-7)11(19)6-3-9-12(15-5-6)16-17-13(9)20/h1-5,18H,(H2,15,16,17,20)

InChI Key

WTHJQBRXHSAWKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)C2=CC3=C(NNC3=O)N=C2)O

Origin of Product

United States

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